Amythiamicin D

描述

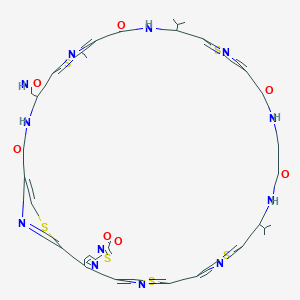

Amythiamicin D is a member of the thiopeptide family, a class of sulfur-containing peptide antibiotics. These compounds are known for their complex structures and potent biological activities, particularly against Gram-positive bacteria. This compound has garnered attention due to its unique chemical structure and significant antimicrobial properties .

准备方法

The total synthesis of Amythiamicin D involves several key steps. The synthesis begins with the formation of the pyridine core through a hetero-Diels-Alder reaction. This reaction is facilitated by microwave irradiation, which enhances the efficiency of the process. The thiazole building blocks are synthesized using classical Hantzsch reactions or dirhodium (II)-catalyzed chemoselective carbene N-H insertion followed by thionation. These building blocks are then combined to form the bis-thiazole fragment. The final steps involve the incorporation of glycine and additional thiazole fragments, followed by macrocyclization to yield this compound .

化学反应分析

Amide Bond Formation Strategies

Critical peptide linkages were established through:

-

N-Methylation of carboxamide groups confirmed by HMBC correlations (δC 169.7 for C-12)

-

Diastereoselective addition of 4-bromothiazole-2-magnesium bromide to a chiral sulfinyl imine

Acid Hydrolysis and Structural Elucidation

Controlled degradation under 6N HCl (110°C, 16 hr) yielded :

| Hydrolysis Product | Derivative Formed | Key Analytical Method |

|---|---|---|

| Glycine | None | Amino acid autoanalysis |

| Novel amino acid 1 | N-Acetyl-O-methyl | ¹H/¹³C NMR, UV |

| Novel amino acid 2 | N-Acetyl-O-methyl | HRFAB-MS (m/z 257.0960) |

| Novel amino acid 3 | N-Acetyl-O-methyl | HMBC correlations |

HMBC correlations confirmed connectivities (Fig. 6) :

-

10-NH (δH 8.99) → C-9 (δC 161.3)

-

19-NH (δH 8.24) → C-18 (δC 161.9)

-

43-OCH3 (δH 4.02) → C-42 (δC 161.9)

Synthetic Challenges and Solutions

-

Regioselectivity issues : Stille coupling at C-2 required iterative optimization

-

Purification : Final compound isolated via reverse-phase HPLC (3:2 acetonitrile/water)

-

Conformational analysis : ROESY NMR revealed key torsional constraints (Table S1)

Stability Under Analytical Conditions

-

NMR sample integrity : Maintained in CDCl3 with <5% concentration variation

-

Ester hydrolysis : Prevented by mild methanolysis (4% HCl-MeOH, 80°C, 2 hr)

This comprehensive reaction profile underscores this compound's synthetic complexity, with cross-coupling chemistry enabling macrocycle assembly and hydrolysis studies providing critical structural insights. The interplay of modern organometallic methods and advanced NMR techniques has been pivotal in mapping its reactivity landscape.

科学研究应用

Antibacterial Activity

Amythiamicin D belongs to the thiopeptide class of antibiotics, which are known for their unique structural characteristics and potent antibacterial activities.

- Mechanism of Action: Thiopeptides like this compound exert their antibacterial effects primarily by binding to the ribosomal RNA of bacteria, inhibiting protein synthesis. This mechanism is crucial for combating resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

- Efficacy Against Resistant Strains: Research indicates that this compound demonstrates promising activity against various resistant bacterial strains. Preliminary studies have shown significant potency against MRSA and other pathogens, suggesting its potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria .

Synthesis Methodologies

The total synthesis of this compound has garnered attention due to its complexity and the innovative approaches utilized.

- Biosynthesis-Inspired Approaches: The synthesis employs a hetero-Diels-Alder reaction to construct the pyridine core, showcasing a creative approach inspired by natural biosynthetic pathways. This method not only yields this compound but also serves as a model for synthesizing other thiopeptide antibiotics .

- Chemical Modifications: Various synthetic routes have been explored to enhance the biological activity of this compound. For instance, modifications to the thiazole rings have been investigated to improve its efficacy against cancer cell lines alongside its antibacterial properties .

Potential Therapeutic Uses

Beyond its antibacterial applications, this compound shows promise in oncology and other therapeutic areas.

- Anticancer Properties: Preliminary studies suggest that this compound retains cytotoxic activity against several cancer cell lines, including NCI-H460 and MCF-7. The compound's ability to inhibit cell proliferation indicates its potential as an anticancer agent .

- Broader Therapeutic Applications: The thiazole moiety present in this compound is associated with various biological activities, including anti-inflammatory and antiviral properties. This broad spectrum of activity highlights the potential for developing new therapeutic agents derived from thiopeptides .

Case Studies and Research Findings

The following table summarizes key findings from research studies on this compound:

作用机制

Amythiamicin D exerts its effects by targeting bacterial ribosomes, inhibiting protein synthesis. The compound binds to the ribosomal RNA, interfering with the translation process. This action disrupts bacterial growth and replication, leading to cell death. The molecular targets include specific sites on the ribosomal RNA, and the pathways involved are related to protein synthesis inhibition .

相似化合物的比较

Amythiamicin D is unique among thiopeptides due to its specific structure and potent activity. Similar compounds include:

Thiomuracin A: Shares structural similarities but differs in its biological activity and spectrum.

GE2270 A: Another thiopeptide with a similar core structure but distinct functional groups and activity profile.

生物活性

Amythiamicin D is a member of the thiopeptide antibiotic class, known for its complex structure and significant biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Thiopeptides

Thiopeptides, including this compound, are characterized by their sulfur-containing cyclic peptide structures. They exhibit a broad spectrum of biological activities, primarily recognized for their antibacterial properties but also showing potential in anticancer and antiparasitic applications. The structural complexity of thiopeptides allows for diverse interactions with biological targets, making them valuable in medicinal chemistry.

The primary mechanism through which this compound exerts its biological effects is the inhibition of protein synthesis in bacteria. This occurs via several pathways:

- Ribosomal Inhibition : this compound binds to the ribosome, specifically targeting the elongation factor Tu (EF-Tu) and preventing the proper translocation of tRNA during protein synthesis .

- Anticancer Activity : Similar thiopeptides have shown selective toxicity towards cancer cells by inhibiting transcription factors such as FOXM1, which is often overexpressed in various cancers .

- Antiparasitic Effects : Studies indicate that thiopeptides can inhibit the growth of Plasmodium falciparum, the causative agent of malaria, by targeting apicoplast protein synthesis .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Study 1: Antibacterial Efficacy

A study demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was linked to its ability to bind to ribosomal components, thereby blocking essential processes in bacterial protein synthesis .

Case Study 2: Anticancer Properties

Research on thiostrepton analogs, which share structural similarities with this compound, revealed their capacity to selectively kill cancer cells without harming normal tissues. This selectivity arises from their interaction with specific transcription factors involved in cell proliferation .

Case Study 3: Antimalarial Activity

In vitro studies indicated that thiopeptides like this compound significantly reduced the viability of P. falciparum by targeting its unique ribosomal structures. This dual-targeting approach—affecting both ribosomes and proteasomes—suggests a lower likelihood of developing resistance compared to traditional single-target drugs .

属性

IUPAC Name |

methyl 2-[21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H42N12O7S6/c1-17(2)30-41-51-26(15-67-41)39-48-23(12-64-39)33-20(8-9-21(46-33)38-52-27(16-65-38)43(61)62-7)37-49-25(14-63-37)35(59)47-22(10-28(56)44-6)40-55-32(19(5)68-40)36(60)54-31(18(3)4)42-50-24(13-66-42)34(58)45-11-29(57)53-30/h8-9,12-18,22,30-31H,10-11H2,1-7H3,(H,44,56)(H,45,58)(H,47,59)(H,53,57)(H,54,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKXFMGPQFBJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C(=O)OC)C8=NC(=CS8)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H42N12O7S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1031.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156620-46-1 | |

| Record name | Amythiamicin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156620461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。